molecular formula C8H12NiS4-4 B13733493 Nickel, bis(2-butene-2,3-dithiolato(2-)-kappaS,kappaS')-, (SP-4-1)- CAS No. 38951-94-9

Nickel, bis(2-butene-2,3-dithiolato(2-)-kappaS,kappaS')-, (SP-4-1)-

Cat. No.: B13733493
CAS No.: 38951-94-9
M. Wt: 295.1 g/mol
InChI Key: QIIUAXISDIPKDP-FDGPNNRMSA-J
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Description

Nickel, bis(2-butene-2,3-dithiolato(2-)-kappaS,kappaS')-, (SP-4-1)- is a nickel(II) complex with a square planar geometry (denoted by the SP-4-1 stereochemical descriptor). The compound features two bidentate 2-butene-2,3-dithiolato ligands coordinated to the central nickel atom via sulfur atoms, forming a neutral complex. Key properties include:

  • Molecular formula: C₈H₈NiS₄ (based on ligand stoichiometry).
  • CAS number: 38951-94-9 .

The compound is structurally related to other nickel dithiolato complexes, which are studied for applications in materials science, catalysis, and molecular electronics. Regulatory restrictions apply due to nickel content, with limits such as 0.5 μg/cm²/week for skin exposure .

Properties

CAS No.

38951-94-9

Molecular Formula

C8H12NiS4-4

Molecular Weight

295.1 g/mol

IUPAC Name

(Z)-but-2-ene-2,3-dithiolate;nickel

InChI

InChI=1S/2C4H8S2.Ni/c2*1-3(5)4(2)6;/h2*5-6H,1-2H3;/p-4/b2*4-3-;

InChI Key

QIIUAXISDIPKDP-FDGPNNRMSA-J

Isomeric SMILES

C/C(=C(/[S-])\C)/[S-].C/C(=C(/[S-])\C)/[S-].[Ni]

Canonical SMILES

CC(=C(C)[S-])[S-].CC(=C(C)[S-])[S-].[Ni]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this nickel dithiolene complex typically involves the reaction of a nickel(II) salt with a dithiolene ligand precursor. The dithiolene ligand is generated from 2-butene-2,3-dithiol or its derivatives, which upon deprotonation and complexation forms the bis(dithiolene) nickel complex.

Typical Synthetic Route

  • Step 1: Ligand Preparation
    The dithiolene ligand, 2-butene-2,3-dithiol, is synthesized or procured as a precursor. This ligand contains two thiol groups positioned to chelate the metal center.

  • Step 2: Formation of the Nickel Complex
    A nickel(II) salt, commonly nickel(II) chloride or nickel(II) acetate, is dissolved in a suitable solvent such as ethanol, methanol, or acetonitrile. The dithiolene ligand is then added, often in its deprotonated form (generated by a base such as sodium hydride or sodium methoxide), to the nickel salt solution.

  • Step 3: Complexation and Isolation
    The reaction mixture is stirred under inert atmosphere to prevent oxidation. The bis(dithiolene) complex forms as a square planar nickel complex. The product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

Reaction Conditions

  • Solvents: Polar aprotic solvents like acetonitrile or alcohols such as ethanol are preferred for solubility and reaction efficiency.
  • Atmosphere: Inert atmosphere (nitrogen or argon) to avoid oxidation of the dithiolene ligand or nickel center.
  • Temperature: Room temperature to moderate heating (25–60 °C) depending on reaction kinetics.
  • Stoichiometry: Typically a 1:2 molar ratio of nickel salt to dithiolene ligand to ensure bis-ligand complex formation.

Alternative Methods

Some literature suggests direct synthesis via ligand exchange from preformed nickel complexes or electrochemical methods to generate the dithiolene ligand in situ followed by complexation with nickel salts. However, these methods are less common and more specialized.

Analytical and Characterization Data Supporting Preparation

Purity and Assay

Commercial samples of this compound are typically available with purity levels around 99%. The product can be obtained as a liquid or powder depending on the preparation and storage conditions.

Physical Properties

Property Data
Molecular Formula C₈H₁₂NiS₄
Molecular Weight 295.14 g/mol
Appearance Liquid or white powder
Storage Conditions Dry, cool, well-ventilated place
Stability Stable under inert atmosphere

Spectroscopic Characterization

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Nickel Source NiCl₂, Ni(OAc)₂ Readily available nickel(II) salts
Ligand Source 2-butene-2,3-dithiol or precursor Requires handling under inert conditions
Solvent Ethanol, Methanol, Acetonitrile Polar solvents preferred
Atmosphere Nitrogen or Argon Prevents oxidation
Temperature 25–60 °C Moderate heating improves yield
Reaction Time Several hours (2–24 h) Depends on scale and solvent
Purification Recrystallization, filtration Yields high purity product

Research Findings and Practical Considerations

  • The coordination of the dithiolene ligand to nickel stabilizes the complex, making it suitable for various applications in catalysis and materials science.
  • The sulfur atoms provide strong chelation, and the ligand’s conjugated system influences the electronic properties of the complex.
  • Preparation under inert atmosphere is crucial to prevent ligand oxidation and maintain product integrity.
  • The compound’s stability and solubility depend on the preparation method and storage conditions, with dry and cool environments recommended.
  • Variations in ligand substituents or nickel salt precursors can affect the complex’s properties and yield, allowing for tailored synthesis for specific applications.

Chemical Reactions Analysis

Types of Reactions

Bis[2-butene-2,3-dithiolato(2-)-S,S’]nickel undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nickel(III) complexes.

    Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0).

    Substitution: Ligand substitution reactions can occur, where the butene-2,3-dithiolate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve the use of phosphines or amines as substituting ligands.

Major Products

    Oxidation: Nickel(III) complexes with modified ligand structures.

    Reduction: Nickel(I) or nickel(0) complexes.

    Substitution: New nickel complexes with different ligands.

Scientific Research Applications

Bis[2-butene-2,3-dithiolato(2-)-S,S’]nickel has several scientific research applications:

    Materials Science: Used in the development of conductive polymers and materials with unique electronic properties.

    Catalysis: Acts as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Biological Studies: Investigated for its potential role in biological systems and its interaction with biomolecules.

    Medicinal Chemistry: Explored for its potential therapeutic applications, particularly in metal-based drugs.

Mechanism of Action

The mechanism of action of Bis[2-butene-2,3-dithiolato(2-)-S,S’]nickel involves its ability to coordinate with other molecules and ions. The nickel center can undergo redox reactions, facilitating electron transfer processes. The butene-2,3-dithiolate ligands provide stability to the complex and can participate in ligand exchange reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key nickel dithiolato complexes and their properties:

Compound Name (CAS) Molecular Formula Molecular Weight Key Features Applications/Regulatory Notes References
Nickel, bis(2-butene-2,3-dithiolato)- (SP-4-1)- (38951-94-9) C₈H₈NiS₄ 291.1 g/mol Square planar geometry; neutral complex with simple dithiolato ligands. Materials research; restricted use .
Tetrabutylammonium bis(maleonitriledithiolato)nickel (18958-62-8) C₂₂H₃₂N₅NiS₄ 582.6 g/mol Anionic complex with nitrile-functionalized ligands; stabilized by tetrabutylammonium counterion. Conducting materials; synthetic precursor .
Bis(4,4'-dimethoxy-α,α'-stilbenedithiolato)nickel (38951-97-2) C₃₂H₂₈NiO₄S₄ 663.5 g/mol Bulky methoxy-substituted ligands enhancing solubility and optical properties. Potential use in organic electronics .
Bis(dimethylglyoximato)nickel (13478-93-8) C₈H₁₄N₄NiO₄ 328.9 g/mol Neutral complex with glyoxime ligands; distinct octahedral geometry. Pigment in coatings and cosmetics .

Key Differences and Research Findings

Ligand Effects on Electronic Properties :

  • The maleonitriledithiolato complex (CAS 18958-62-8) exhibits enhanced electron-withdrawing capacity due to nitrile groups, making it suitable for conductive polymers .
  • In contrast, dimethoxy-stilbenedithiolato ligands (CAS 38951-97-2) introduce steric bulk and electron-donating methoxy groups, improving solubility in organic solvents and tuning absorption spectra for optoelectronic applications .

Geometry and Reactivity :

  • SP-4-1 complexes (e.g., CAS 38951-94-9) adopt square planar geometries, favoring π-backbonding with sulfur ligands. This contrasts with bis(dimethylglyoximato)nickel (octahedral geometry), which lacks dithiolato conjugation and is redox-inert .

Regulatory and Safety Profiles :

  • Nickel dithiolato complexes are universally regulated (e.g., EU REACH) due to nickel release, with exposure limits of 0.5 μg/cm²/week .
  • The tetrabutylammonium counterion in CAS 18958-62-8 introduces additional toxicity concerns compared to neutral complexes .

Biological Activity

Nickel complexes, particularly those featuring bis(dithiolene) ligands, have garnered significant attention in recent years due to their diverse biological activities and potential applications in biochemistry and medicine. This article focuses on the compound Nickel, bis(2-butene-2,3-dithiolato(2-)-kappaS,kappaS')-, (SP-4-1)-, exploring its biological activity through various studies and findings.

Overview of Nickel Bis(dithiolene) Complexes

Nickel bis(dithiolene) complexes are characterized by their ability to participate in redox reactions and their role as enzyme mimics. The dithiolene ligands confer unique electronic properties that enhance the biological activity of these complexes. Notably, nickel plays a critical role in various enzymatic processes across different organisms, often acting as a cofactor in metalloenzymes.

Enzymatic Mimicry

Research has shown that nickel bis(dithiolene) complexes can mimic certain enzymatic functions. For instance, studies indicate that these complexes can facilitate the formation of acetaldehyde from acetylene in prebiotic conditions, suggesting a potential role in the origin of life processes . This catalytic activity is attributed to the redox properties of nickel and the structural characteristics of the dithiolene ligands.

Antimicrobial Properties

Nickel complexes have demonstrated antimicrobial activity against various bacterial strains. For example, nickel bis(dithiolene) complexes exhibit inhibitory effects on Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Conductivity and Biological Implications

The conducting properties of nickel bis(dithiolene) complexes are also noteworthy. These materials can form crystalline structures that exhibit electrical conductivity, which may have implications for bioelectronics and biosensing applications . The ability to modulate conductivity through structural variations highlights their potential use in developing novel biocompatible materials.

Case Study 1: Nickel Complexes in Enzyme Mimicry

A study investigated the catalytic efficiency of nickel bis(dithiolene) complexes in facilitating reactions similar to those catalyzed by natural enzymes. The results indicated that these complexes could effectively catalyze the hydration of acetylene under prebiotic conditions, providing insights into early biochemical pathways .

Case Study 2: Antimicrobial Activity Assessment

In a comparative study, various nickel bis(dithiolene) complexes were tested for their antimicrobial efficacy. The results showed significant inhibition against both gram-positive and gram-negative bacteria, with varying degrees of effectiveness depending on the specific ligand structure used .

Research Findings

Study Findings Biological Activity
Study 1Nickel bis(dithiolene) complexes catalyze acetaldehyde formationEnzymatic mimicry
Study 2Significant antimicrobial activity against E. coli and S. aureusAntimicrobial properties
Study 3Conductivity modulation through structural variationsPotential bioelectronic applications

Q & A

Basic: What are the critical physicochemical properties of this nickel complex, and how do they influence experimental design?

Answer:
The compound (CAS 38951-97-2, C₃₂H₂₈NiO₄S₄) has a molecular weight of 663.52 g/mol and a boiling point of 463.7°C . Its low vapor pressure (2.45×10⁻⁸ mmHg at 25°C) suggests limited volatility, requiring sealed systems for high-temperature reactions . The presence of methoxy groups and dithiolato ligands impacts solubility in polar solvents, guiding solvent selection for synthesis. Regulatory restrictions (0.5 μg/cm²/week exposure limit) necessitate controlled handling protocols .

Experimental Design Implications:

  • Synthesis: Use inert atmospheres (e.g., argon) to prevent ligand oxidation.
  • Characterization: Prioritize X-ray crystallography for structural confirmation due to the SP-4-1 geometry .
  • Safety: Implement gloveboxes or fume hoods to comply with exposure limits .

Basic: Which spectroscopic and structural techniques are most effective for characterizing this complex?

Answer:

  • X-ray Crystallography: Resolves SP-4-1 geometry and ligand coordination modes, as demonstrated in analogous nickel complexes .
  • UV-Vis Spectroscopy: Identifies d-d transitions (e.g., 400–600 nm range) to probe electronic structure.
  • IR Spectroscopy: Detects S–S and C–S stretching vibrations (500–700 cm⁻¹) to confirm dithiolato ligand integrity .
  • Elemental Analysis: Validates stoichiometry (C, H, N, S, Ni) to ensure synthesis reproducibility.

Methodological Note: Cross-validate results with mass spectrometry (ESI-MS) to confirm molecular ion peaks .

Advanced: How can researchers resolve discrepancies in electronic absorption spectra across synthesis batches?

Answer:
Discrepancies may arise from ligand oxidation, solvent impurities, or geometric isomerism.

Stepwise Protocol:

Batch Comparison: Use weighted kappa (κ_w) to statistically assess agreement between spectral profiles, accounting for minor peak shifts .

Control Experiments: Repeat synthesis under strict anhydrous conditions to rule out moisture-induced ligand degradation.

DFT Calculations: Compare experimental spectra with computed electronic transitions to identify geometric or electronic anomalies .

Example: A κ_w < 0.7 indicates significant batch variability, prompting re-evaluation of reaction conditions .

Advanced: What computational strategies are employed to model the electronic structure and redox behavior of this complex?

Answer:

  • Density Functional Theory (DFT): Optimizes SP-4-1 geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict redox potentials .
  • Time-Dependent DFT (TD-DFT): Simulates UV-Vis spectra for comparison with experimental data, identifying ligand-to-metal charge transfer (LMCT) transitions.
  • Magnetic Measurements: Couple computational spin-state analysis with SQUID magnetometry to correlate electronic structure with magnetic properties.

Case Study: DFT-derived bond lengths (e.g., Ni–S ≈ 2.2 Å) should align with crystallographic data .

Regulatory: What safety protocols are essential given its classification in restricted substance lists?

Answer:

  • Exposure Control: Adhere to the 0.5 μg/cm²/week limit using personal protective equipment (PPE) and air monitoring .
  • Waste Disposal: Treat nickel-containing waste with chelating agents (e.g., EDTA) to neutralize toxicity before disposal .
  • Documentation: Maintain records of synthesis quantities and disposal methods for regulatory audits .

Advanced: How can interlaboratory reproducibility of synthesis outcomes be statistically validated?

Answer:

  • Interrater Reliability (IRR): Apply Fleiss’ kappa (κ) to assess agreement across multiple labs on metrics like yield or purity .
  • Multivariate Analysis: Use principal component analysis (PCA) to identify outlier batches based on spectroscopic or crystallographic data .

Example: A κ > 0.8 indicates high reproducibility, while κ < 0.5 necessitates protocol standardization .

Basic: What synthetic routes are reported for this complex, and what are their limitations?

Answer:

  • Ligand Substitution: React nickel(II) precursors (e.g., NiCl₂) with 4,4′-dimethoxy-stilbenedithiol in ethanol under reflux .
  • Limitations: Low yields (<50%) due to competing ligand oxidation; requires strict oxygen-free conditions.
  • Improvement: Introduce reducing agents (e.g., NaBH₄) to stabilize the dithiolato ligand during synthesis .

Advanced: How does the SP-4-1 geometry influence catalytic or electronic applications?

Answer:
The square-planar SP-4-1 geometry enhances π-backbonding with dithiolato ligands, stabilizing low-spin Ni(II) centers. This configuration is advantageous for:

  • Electrocatalysis: Facilitates electron transfer in redox reactions (e.g., hydrogen evolution).
  • Semiconductor Design: Tunable bandgaps via ligand modification (e.g., methoxy → nitro groups) .

Validation: Compare cyclic voltammetry (CV) data with DFT-predicted redox potentials .

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